

ProTide Technology: Application Notes and Protocols for Enhanced Nucleoside Analog Delivery

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Compound of Interest

Compound Name: Adenosine-2-carboxy methyl
amide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. However, their efficacy is often limited by inefficient cellular uptake and reliance on intracellular phosphorylation for activation, with the initial phosphorylation step frequently being rate-limiting.[1][2][3] ProTide (Pro-drug nucleotide) technology is a revolutionary approach designed to overcome these hurdles.[2][4][5] This technology masks the negatively charged phosphate group of a nucleoside monophosphate with lipophilic moieties, specifically an aryl group and an amino acid ester.[4][5][6] This modification neutralizes the charge, facilitating cell entry via passive diffusion and bypassing the need for nucleoside transporters.[2][4] Once inside the cell, the ProTide is enzymatically cleaved to release the active nucleoside monophosphate, effectively bypassing the initial, often inefficient, phosphorylation step.[4][6] This targeted intracellular delivery and activation leads to significantly higher concentrations of the active triphosphate form of the nucleoside analog, enhancing its therapeutic potential and often overcoming mechanisms of drug resistance.[4][7]

Mechanism of Action: Intracellular Activation of ProTides

The intracellular activation of a ProTide is a multi-step enzymatic process:

- **Ester Hydrolysis:** The process is initiated by the cleavage of the amino acid ester moiety. This step is predominantly mediated by Cathepsin A (CatA) and Carboxylesterase 1 (CES1).
[4][8][9]
- **Phosphoramidate Bond Cleavage:** The subsequent cleavage of the P-N bond is carried out by Histidine Triad Nucleotide-Binding Protein 1 (HINT1), releasing the nucleoside monophosphate.[8][9][10]
- **Final Phosphorylation:** The released nucleoside monophosphate is then further phosphorylated by cellular kinases to the active di- and triphosphate forms.[4]

This efficient intracellular conversion leads to a significant accumulation of the active triphosphate metabolite, enhancing the drug's efficacy.

Data Presentation: Efficacy of ProTide Nucleoside Analogs

The ProTide approach has demonstrated significant improvements in the potency and efficacy of various nucleoside analogs. The following tables summarize the comparative in vitro and clinical efficacy data for several key ProTide drugs.

Table 1: Comparative In Vitro Antiviral Activity (IC₅₀/EC₅₀ in μ M)

ProTide Drug	Parent Nucleoside	Virus	Cell Line	ProTide IC50/EC50 (μM)	Parent Nucleoside IC50/EC50 (μM)	Fold Improvement
Remdesivir	GS-441524	SARS-CoV	Primary HAE	~0.01[11] [12]	0.18[11]	~18
Remdesivir	GS-441524	MERS-CoV	Primary HAE	<0.01[11]	~0.025[11]	>2.5
Remdesivir	GS-441524	SARS-CoV-2	Vero E6	7.43[8]	1.86[8]	0.25 (less potent)
Remdesivir	GS-441524	HCoV-OC43	Huh-7	0.01[12]	4.1[12]	410

Table 2: Comparative In Vitro Anticancer Activity (IC50)

ProTide Drug	Parent Nucleoside	Cancer Type	Cell Line	ProTide IC50	Parent Nucleoside IC50
NUC-1031	Gemcitabine	Biliary Tract Cancer	GBD-1	~25 nM[13]	~1 nM[13]
NUC-1031	Gemcitabine	Biliary Tract Cancer	HuCCT-1	~25 nM[13]	~1 nM[13]

Note: In this specific study, NUC-1031 showed less potency than gemcitabine in these cell lines.

Table 3: Clinical Efficacy of Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF) in HIV-1 Treatment

Study/Parameter	E/C/F/TAF	E/C/F/TDF
Virologic Success (HIV RNA <50 copies/mL) at Week 48	88.4% [14]	87.9% [14]
Virologic Success (HIV RNA <50 copies/mL) at Week 144	84.2% [15]	80.0% [15]

Table 4: Pharmacokinetic Parameters of ProTide Drugs and Their Parent Nucleosides

Drug	Parameter	Value
Tenofovir Alafenamide (TAF)		
Cmax	0.27 µg/mL	[11]
AUC	0.27 µg·h/mL	[11]
Plasma Half-life	0.51 h	[11]
Tenofovir (from TAF)		
Cmax	0.03 µg/mL	[11]
AUC	0.40 µg·h/mL	[11]
Plasma Half-life	32.37 h	[11]
Sofosbuvir		
Tmax	0.5 - 2 h	[15]
Plasma Half-life	~0.4 h	[15]
AUC	~1,010 ng·h/mL	[15]
GS-331007 (Sofosbuvir metabolite)		
Tmax	2 - 4 h	
Plasma Half-life	~27 h	[15]
AUC	~7,200 ng·h/mL	[15]

Experimental Protocols

In Vitro Antiviral Activity Assay (Virus Yield Reduction Assay)

This protocol is a representative method for determining the antiviral efficacy of a ProTide drug.

Materials:

- Mammalian cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
- Virus stock of known titer
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- ProTide compound and parent nucleoside analog
- 96-well cell culture plates
- MTT or similar cell viability reagent
- Plate reader

Procedure:

- **Cell Seeding:** Seed the 96-well plates with the appropriate cell line at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO₂ incubator.
- **Compound Preparation:** Prepare serial dilutions of the ProTide compound and the parent nucleoside analog in cell culture medium.
- **Infection:** When cells are confluent, remove the culture medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI).
- **Treatment:** After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compounds. Include a "no drug" virus control and a "no virus" cell control.

- Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period appropriate for the virus replication cycle (e.g., 48-72 hours).
- Virus Titer Determination: After the incubation period, collect the cell culture supernatants. Determine the virus titer in the supernatants using a standard method such as a plaque assay or a TCID₅₀ (50% tissue culture infective dose) assay.
- Data Analysis: Calculate the concentration of the compound that reduces the virus yield by 50% (IC₅₀) by plotting the percentage of virus inhibition against the compound concentration.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol provides a method for assessing the cytotoxic effects of ProTide anticancer drugs.

Materials:

- Cancer cell line of interest (e.g., pancreatic, breast cancer)
- Cell culture medium (e.g., RPMI-1640) with FBS and antibiotics
- ProTide compound and parent nucleoside analog
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Plate reader

Procedure:

- Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

- **Compound Treatment:** The next day, treat the cells with various concentrations of the ProTide compound and its parent nucleoside. Include a vehicle-only control.
- **Incubation:** Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
- **Solubilization:** Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value, the concentration of the drug that causes a 50% reduction in cell viability.

Intracellular Triphosphate Formation Assay

This assay quantifies the active triphosphate form of the nucleoside analog within cells.

Materials:

- Cell line of interest
- ProTide compound and parent nucleoside analog
- Cell culture dishes
- Methanol (ice-cold, 70%)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
- Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

Procedure:

- **Cell Culture and Treatment:** Plate cells in culture dishes and allow them to grow to a desired confluency. Treat the cells with the ProTide compound or the parent nucleoside at a specific concentration for a defined period.
- **Cell Lysis and Extraction:** After treatment, wash the cells with ice-cold PBS and then lyse them by adding ice-cold 70% methanol. Scrape the cells and collect the lysate.
- **Sample Preparation:** Centrifuge the cell lysates to pellet the cellular debris. The supernatant contains the intracellular metabolites. The supernatant can be directly analyzed or further purified using SPE to enrich for the triphosphate species.
- **LC-MS/MS Analysis:** Analyze the samples using a validated LC-MS/MS method to separate and quantify the intracellular concentration of the nucleoside triphosphate. A stable isotope-labeled internal standard should be used for accurate quantification.
- **Data Analysis:** Determine the intracellular concentration of the triphosphate metabolite and compare the levels achieved with the ProTide versus the parent nucleoside.

In Vivo Anticancer Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a ProTide anticancer drug.

Materials:

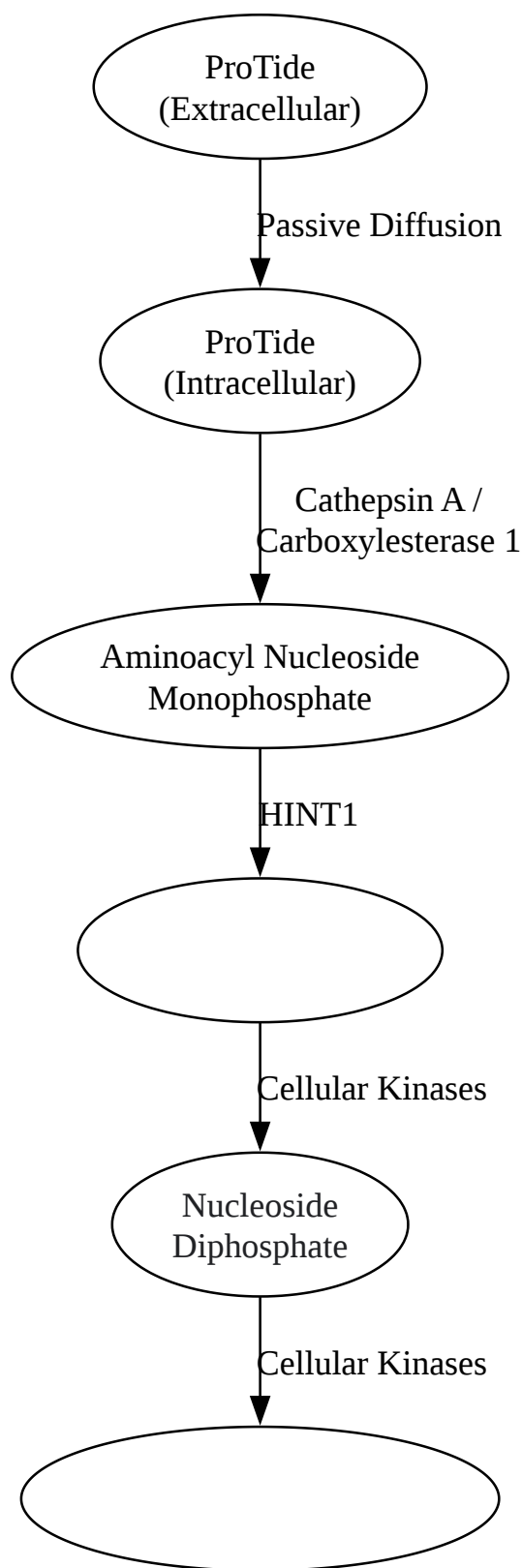
- Immunocompromised mice (e.g., nude or SCID mice)
- Cancer cell line that forms tumors in mice
- Matrigel (optional, to enhance tumor formation)
- ProTide compound and parent nucleoside analog formulated for in vivo administration
- Calipers for tumor measurement

- Appropriate animal housing and care facilities

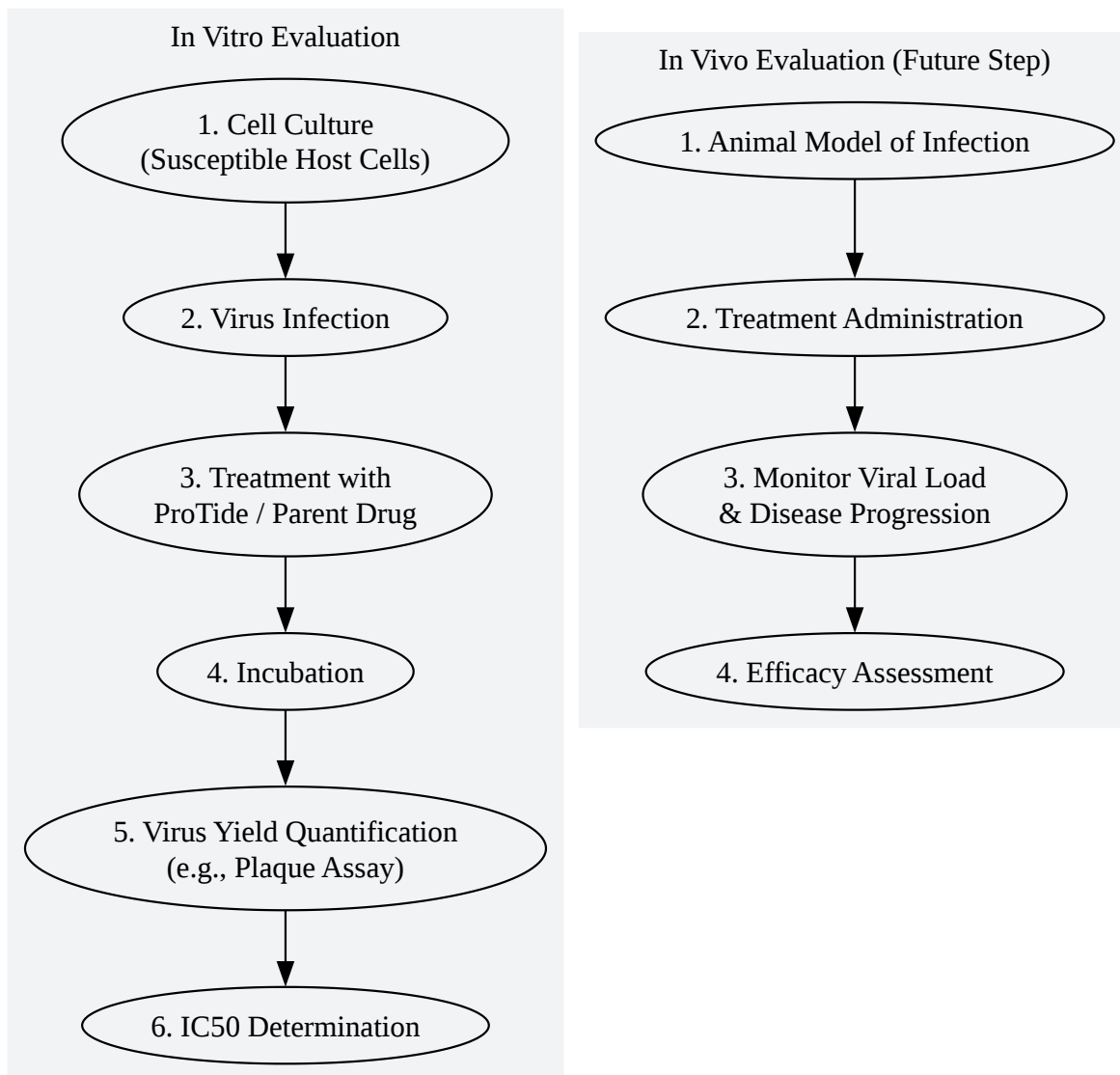
Procedure:

- **Tumor Cell Implantation:** Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or a PBS/Matrigel mixture) into the flank of the mice.
- **Tumor Growth Monitoring:** Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- **Drug Administration:** Administer the ProTide drug, the parent nucleoside, and a vehicle control to the respective groups of mice. The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosing schedule should be based on prior pharmacokinetic and tolerability studies.
- **Tumor Measurement and Body Weight Monitoring:** Measure the tumor dimensions with calipers every few days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
- **Endpoint:** Continue the treatment for a predetermined period or until the tumors in the control group reach a maximum allowed size. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
- **Data Analysis:** Compare the tumor growth inhibition in the treatment groups relative to the control group. Statistical analysis should be performed to determine the significance of the observed differences.

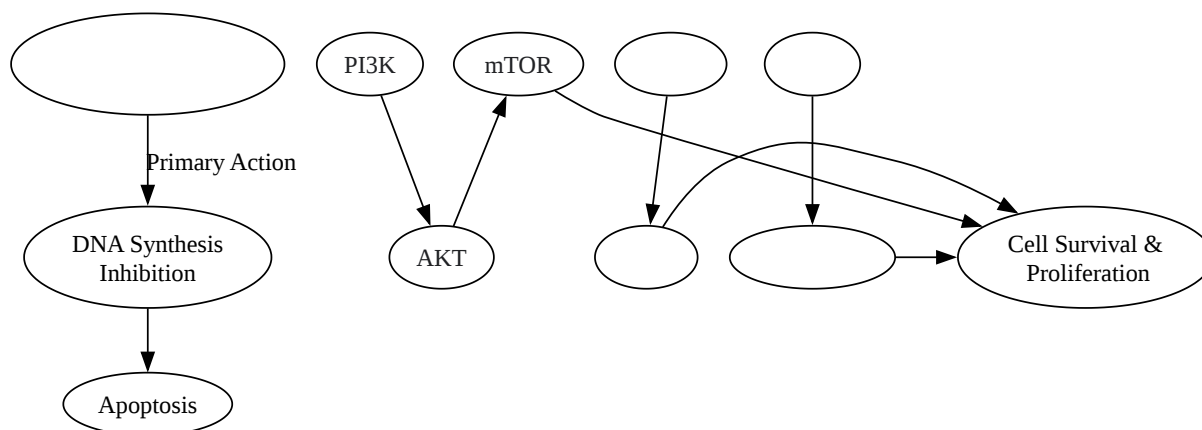
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